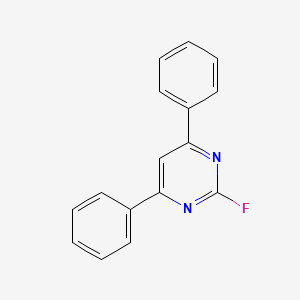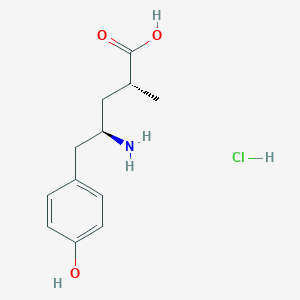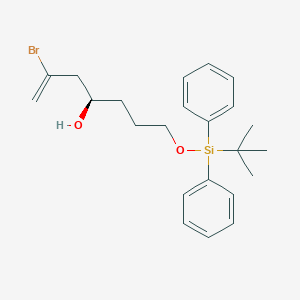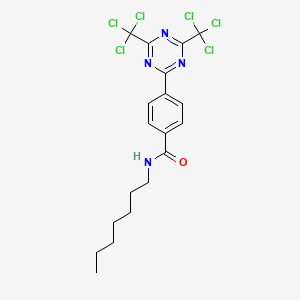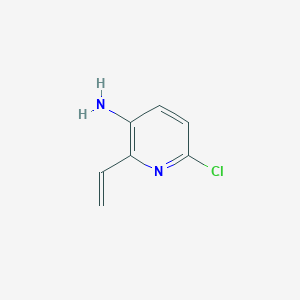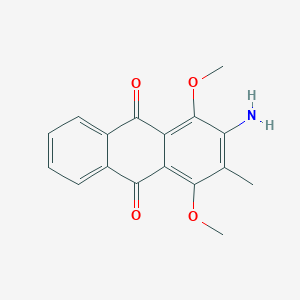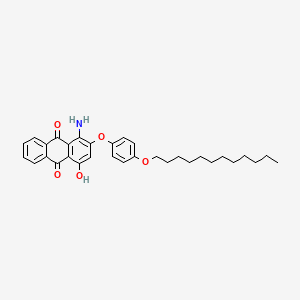
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes an amino group, a phenoxy group with a long dodecyloxy chain, and a hydroxy group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, such as 1-amino-4-hydroxyanthraquinone.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 1-amino-4-hydroxyanthraquinone with a phenol derivative, such as 4-(dodecyloxy)phenol, in the presence of a base.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The phenoxy and hydroxy groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Lacks the dodecyloxy chain, making it less hydrophobic.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthraquinone: Contains a methoxy group instead of a dodecyloxy group, affecting its solubility and reactivity.
Uniqueness
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall reactivity compared to similar compounds.
Propriétés
Numéro CAS |
89586-84-5 |
|---|---|
Formule moléculaire |
C32H37NO5 |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
1-amino-2-(4-dodecoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO5/c1-2-3-4-5-6-7-8-9-10-13-20-37-22-16-18-23(19-17-22)38-27-21-26(34)28-29(30(27)33)32(36)25-15-12-11-14-24(25)31(28)35/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3 |
Clé InChI |
YKRMUUZITSZAES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


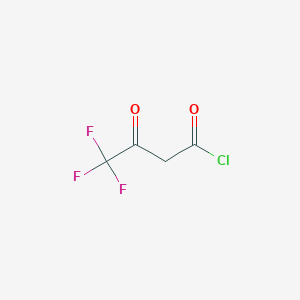
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)

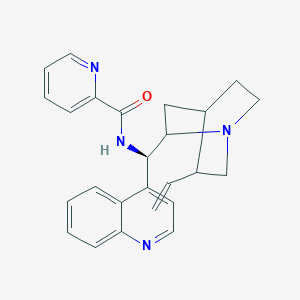

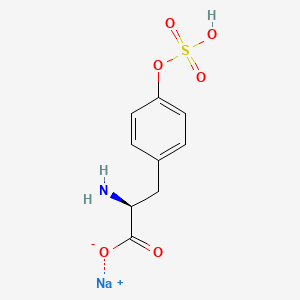
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
